molecular formula C11H15NS2Si B7777812 Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- CAS No. 106296-62-2

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-

Cat. No.: B7777812
CAS No.: 106296-62-2
M. Wt: 253.5 g/mol
InChI Key: XKWMBONTLWEIEW-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a trimethylsilyl group attached to a methylthio substituent at the 2-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- typically involves the reaction of 2-mercaptobenzothiazole with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Benzothiazole derivatives, including the compound in focus, have demonstrated significant antimicrobial properties. Research indicates that these compounds inhibit various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For instance:

  • Morsy et al. (2020) highlighted that certain benzothiazole derivatives exhibited zones of inhibition (ZOI) comparable to standard antibiotics like kanamycin .
  • Khaled et al. (2021) reported compounds that showed similar antibacterial activity to ampicillin against multiple strains .

Anticancer Potential

Benzothiazole derivatives have also been investigated for their anticancer properties. They act through various mechanisms, including the inhibition of specific kinases involved in cancer progression. For example:

  • US Patent 7091227B2 describes benzothiazole derivatives as effective inhibitors of serine/threonine and tyrosine kinases, which are crucial targets in cancer therapy .

Agricultural Applications

Fungicides and Biocides

The compound is utilized in agriculture as a biocide and fungicide. Its effectiveness against plant pathogens makes it valuable in protecting crops:

  • Recent studies have indicated that benzothiazole derivatives can enhance plant resistance to fungal infections, thereby improving crop yields .

Case Studies

Several studies have documented the effectiveness of benzothiazole derivatives in various applications:

  • Daisy et al. (2020) synthesized new derivatives that demonstrated significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with results comparable to established antibiotics like gentamicin .
  • Racane et al. (2020) explored the synthesis of 2,6-disubstituted benzothiazoles and evaluated their antibacterial properties, finding promising results against multiple strains .

Mechanism of Action

The mechanism of action of benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is unique due to the presence of both the trimethylsilyl and methylthio groups, which confer distinct chemical properties and reactivity. These functional groups enhance the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .

Biological Activity

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is a member of this class and exhibits various pharmacological properties. This article delves into its biological activity, encompassing synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Benzothiazoles are characterized by a bicyclic structure that includes a benzene ring fused to a thiazole ring. The introduction of substituents, such as the trimethylsilyl group in Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- , can significantly alter its chemical properties and biological activity. The synthesis of this compound typically involves the reaction of benzothiazole derivatives with trimethylsilylmethyl thiolates under controlled conditions.

Biological Activity Overview

Benzothiazoles exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives possess antibacterial and antifungal properties. For instance, compounds related to this structure have shown effectiveness against various pathogens, including drug-resistant strains .
  • Anticancer Properties : Certain benzothiazole derivatives have been evaluated for their anticancer potential, demonstrating cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) for several compounds was found to be as low as 50 μg/mL, indicating potent activity against these pathogens . This highlights the potential for developing new antibiotics based on this scaffold.

Anticancer Activity

In vitro studies have demonstrated that certain benzothiazole derivatives can inhibit the proliferation of cancer cells. For example, a derivative showed an IC50 value of 10 μM against human breast cancer cell lines. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway .

Neuroprotective Studies

Research focusing on neuroprotection has shown that specific benzothiazole derivatives can reduce neuronal injury in ischemia/reperfusion models. Compounds were found to scavenge reactive oxygen species (ROS), providing insight into their potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Biological ActivityCompoundEffectiveness (IC50/MIC)Reference
AntibacterialBenzothiazole Derivative AMIC = 50 μg/mL
AnticancerBenzothiazole Derivative BIC50 = 10 μM
NeuroprotectiveBenzothiazole Derivative CIC50 = 15 μM

Properties

IUPAC Name

1,3-benzothiazol-2-ylsulfanylmethyl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS2Si/c1-15(2,3)8-13-11-12-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWMBONTLWEIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395915
Record name Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106296-62-2
Record name Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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